5-(Benzyloxy)-2,3-dihydroisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2,3-dihydroisoindol-1-one is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2,3-dihydroisoindol-1-one typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalimide derivative. For example, the reaction of phthalic anhydride with an amine can yield the isoindolinone core.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolinone core with benzyl alcohol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyisoindolinone derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of the isoindolinone core.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with the benzyloxy group at the 4-position.
Uniqueness
5-(Benzyloxy)-2,3-dihydroisoindol-1-one is unique due to the presence of the isoindolinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-phenylmethoxy-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-14-7-6-13(8-12(14)9-16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGOYIXFDBGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.